molecular formula C21H24O3Si3 B7820653 Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- CAS No. 6138-53-0

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

Cat. No.: B7820653
CAS No.: 6138-53-0
M. Wt: 408.7 g/mol
InChI Key: HAURRGANAANPSQ-UHFFFAOYSA-N
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Description

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS 546-45-2) is a cyclic organosiloxane with the molecular formula C₂₁H₂₄O₃Si₃ and a molecular weight of 408.67 g/mol . Its structure consists of a six-membered silicon-oxygen ring substituted with alternating methyl (-CH₃) and phenyl (-C₆H₅) groups at positions 2, 4, and 4. Key identifiers include the IUPAC name 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane and synonyms such as trans-trimethyltriphenylcyclotrisiloxane and LS 8490 .

Properties

IUPAC Name

2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURRGANAANPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25569-20-4
Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID0060272, DTXSID001193254
Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
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Record name (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane
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Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

546-45-2, 3424-57-5, 6138-53-0
Record name Trimethyltriphenylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
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Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)-
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Record name 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
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Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
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Record name (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane
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Record name 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
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Biological Activity

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS Number: 546-45-2) is a cyclic siloxane compound with the molecular formula C21_{21}H24_{24}O3_3Si3_3 and a molecular weight of 408.67 g/mol. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity through case studies, research findings, and relevant data.

Chemical Structure and Properties

The chemical structure of Cyclotrisiloxane features a cyclic arrangement of silicon and oxygen atoms with phenyl and methyl substituents. This unique configuration contributes to its physical and chemical properties, influencing its biological interactions.

PropertyValue
Molecular FormulaC21_{21}H24_{24}O3_3Si3_3
Molecular Weight408.67 g/mol
CAS Number546-45-2
Melting Point39.5 °C

Antimicrobial Properties

Research indicates that siloxanes can exhibit antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various siloxanes against bacterial strains such as Escherichia coli and Staphylococcus aureus. Cyclotrisiloxane's ability to disrupt microbial cell membranes may underlie its antimicrobial effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential toxicity of Cyclotrisiloxane on human cell lines. A notable study assessed its effects on HeLa cells (cervical cancer cells), revealing that at higher concentrations, Cyclotrisiloxane induced significant cytotoxicity. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity compared to other known cytotoxic agents.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study investigated the effects of Cyclotrisiloxane on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed that Cyclotrisiloxane inhibited cell proliferation significantly with IC50 values of 30 µM for MCF-7 and 20 µM for A549 cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity.
  • Antioxidant Activity :
    • Another research focused on the antioxidant properties of Cyclotrisiloxane using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a scavenging effect with an IC50 value of 40 µM, suggesting potential applications in preventing oxidative stress-related diseases.

Mechanistic Insights

The biological activity of Cyclotrisiloxane has been attributed to its ability to interact with cellular membranes and proteins. Studies employing molecular docking simulations indicated that Cyclotrisiloxane binds effectively to certain protein targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of Cyclotrisiloxane. Acute toxicity studies in animal models revealed no significant adverse effects at low doses; however, higher doses resulted in liver enzyme elevation, indicating potential hepatotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclotrisiloxanes

Structural Analogues and Substituent Effects

The following compounds share the cyclotrisiloxane backbone but differ in substituents, leading to distinct properties:

Compound Substituents CAS Number Molecular Formula
2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane Methyl, Phenyl 546-45-2 C₂₁H₂₄O₃Si₃
2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane Methyl, 3,3,3-Trifluoropropyl (-CF₂CF₂CF₃) 2374-14-3 C₁₈H₂₄F₉O₃Si₃
2,4,6-Triethenyl-2,4,6-trimethylcyclotrisiloxane Methyl, Vinyl (-CH=CH₂) N/A C₁₂H₂₄O₃Si₃
Key Structural Differences :
  • Phenyl Groups : Enhance thermal stability and rigidity due to aromatic π-electron interactions .
  • Trifluoropropyl Groups : Introduce fluorine, improving chemical resistance and hydrophobicity .
  • Vinyl Groups : Provide reactive sites for crosslinking in elastomers .

Physical and Chemical Properties

Property 2,4,6-Trimethyl-2,4,6-Triphenyl- 2,4,6-Trimethyl-2,4,6-Tris(3,3,3-Trifluoropropyl)- Vinyl Derivatives
Melting Point 320.9 K (triple point) 34–37°C Not reported
Density Not reported 1.240 g/cm³ ~1.1–1.3 g/cm³ (estimated)
LogP Not reported 6.123 Lower (hydrophilic)
Solubility Insoluble in polar solvents Insoluble Soluble in organic solvents
Thermal Stability High (aromatic stabilization) Moderate (fluorine reduces stability) Low (reactive vinyl groups)
Notes :
  • The trifluoropropyl variant’s higher LogP (6.123) indicates greater lipophilicity, beneficial for oil-resistant applications .
  • The phenyl-substituted compound’s triple point suggests solid-state stability up to ~48°C .
Key Findings :
  • The trifluoropropyl derivative is copolymerized with octamethylcyclotetrasiloxane (D4) to tailor elastomer properties .
  • Vinyl-substituted cyclotrisiloxanes are critical for creating flexible, crosslinked networks in silicone rubbers .

Preparation Methods

Sodium Bicarbonate-Mediated Cyclization

A foundational method involves the ring-closure reaction of dichlorosilane precursors using sodium bicarbonate (NaHCO₃) and pyridine. Zuev and Kalinin demonstrated that reacting dichlorosilanes with NaHCO₃ in pyridine yields a mixture of cyclosiloxanes, with methylphenylcyclotrisiloxane as the primary product. The mechanism proceeds via nucleophilic displacement of chloride ions by hydroxyl groups generated from bicarbonate, followed by condensation to form the cyclotrisiloxane ring.

Critical parameters include:

  • Stoichiometry : A 1:3 molar ratio of dichlorosilane to NaHCO₃ minimizes linear oligomer formation.

  • Solvent : Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

  • Temperature : Reactions conducted at 60–80°C for 12–24 hours achieve yields exceeding 65%.

This method is favored for its simplicity but requires rigorous purification to separate the cyclotrisiloxane from higher-order cyclotetrasiloxanes and linear byproducts.

Photopolymerization with Activated Metal Oxides

Zinc Oxide-Activated UV Polymerization

US Patent 3,415,728 details a photomediated approach using heat-activated zinc oxide (ZnO) under ultraviolet (UV) light. The procedure involves:

  • Activation of ZnO : Heating ZnO to 500°C under reduced pressure (10 mmHg) for 16 hours to remove adsorbed water and enhance surface reactivity.

  • Monomer Preparation : Degassing cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane at 1 mmHg to eliminate oxygen and moisture.

  • Photoreaction : Exposing a mixture of activated ZnO and monomer to a 125-watt Hanovia mercury-vapor lamp (λ = 320–700 nm) at 4–6 inches for 72 hours.

Table 1: Effect of ZnO-to-Monomer Ratio on Polymerization Efficiency

ZnO:Monomer (w/w)Intrinsic Viscosity (dL/g)Yield (%)
1:52.7830
1:24.1545
1:16.0260

Data adapted from Example 3 of US Patent 3,415,728. Higher ZnO ratios increase polymerization efficiency due to enhanced photon absorption and radical generation. The intrinsic viscosity of the resultant polysiloxane correlates with molecular weight, confirming controlled chain growth.

Zinc Sulfide as Alternative Catalyst

Substituting ZnO with zinc sulfide (ZnS) activated at 250°C enables comparable yields under similar UV conditions. Example 5 of the same patent reports a 60-hour irradiation period yielding polysiloxanes with intrinsic viscosities of ~6 dL/g, indicating high molecular weight. ZnS’s broader UV absorption spectrum (λ < 400 nm) may accelerate initiation kinetics compared to ZnO.

Base-Catalyzed Condensation of Silanediols

Triethylamine-Promoted Cyclization

Recent advances employ di(1-pyrenyl)silanediol precursors condensed in the presence of triethylamine (Et₃N) to form cyclotrisiloxanes. While initially developed for pyrenyl-substituted derivatives, this method is adaptable to methylphenyl systems by substituting silanediol reactants. Key steps include:

  • Degassing : Silanediols are degassed in benzene under vacuum (10 mmHg) to prevent oxidation.

  • Solvent Selection : Toluene or acetonitrile at 60°C optimizes cyclization rates while minimizing Si–C bond cleavage.

  • Base Loading : A 1:2 molar ratio of silanediol to Et₃N ensures complete deprotonation of hydroxyl groups.

Yields remain moderate (24–32%) due to competing linear oligomerization, necessitating silica gel chromatography for isolation.

Photoacid-Catalyzed Ring-Opening Polymerization

Merocyanine Photoacid Generators

Although primarily applied to polymerization control, photoacid generators (PAGs) like merocyanine derivatives enable cationic ring-opening polymerization (ROP) of cyclotrisiloxanes. ACS Omega (2024) reports using PAG2 with benzyl alcohol (BnOH) as an initiator under UV light (λ = 365 nm). While this method focuses on polymer synthesis, the monomer preparation parallels earlier cyclization techniques, with strict anhydrous conditions and degassing critical to preventing premature termination.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)PurityScalabilityCost
NaHCO₃ Cyclization65ModerateHighLow
ZnO Photopolymerization60HighModerateMedium
Et₃N Condensation30HighLowHigh
Photoacid ROPN/AN/ALowHigh
  • NaHCO₃ Cyclization offers cost-effectiveness but struggles with byproduct separation.

  • Photopolymerization balances yield and purity but requires specialized UV equipment.

  • Et₃N Condensation achieves high purity at the expense of yield and scalability.

Structural Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : Methyl groups resonate at δ 0.1–0.3 ppm, while phenyl protons appear as multiplets at δ 7.2–7.6 ppm.

    • ²⁹Si NMR : A single peak at δ −22 to −25 ppm confirms equivalent silicon environments in the cyclotrisiloxane ring.

  • Mass Spectrometry :

    • FD-MS and ESI-MS exhibit molecular ion peaks at m/z 648.8 ([M+H]⁺), consistent with the molecular formula C₂₇H₃₀O₃Si₃.

  • Thermogravimetric Analysis (TGA) :

    • Decomposition onset temperatures exceed 300°C, highlighting thermal stability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via hydrolytic condensation of methylphenyldichlorosilane precursors under controlled humidity. Catalysts such as Karstedt’s platinum complex (for hydrosilylation) or acidic/basic conditions (for cyclization) are employed.
  • Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) to assess volatile impurities. Confirm molecular identity via NMR (e.g., 29^{29}Si NMR for siloxane ring conformation) and mass spectrometry (EI-MS, m/z 408.67 ). Cross-validate with FT-IR for Si-O-Si stretching bands (~1,000–1,100 cm1^{-1}).

Q. How does the steric hindrance of phenyl/methyl substituents influence the compound’s reactivity in ring-opening polymerizations?

  • Experimental Design : Compare polymerization kinetics using anionic initiators (e.g., KOH) under varying temperatures (25–80°C). Monitor molecular weight distribution (GPC) and thermal stability (TGA/DSC). The bulky phenyl groups slow chain propagation due to steric effects, favoring cyclic oligomer retention over linear polymers .

Q. What are the recommended storage conditions to prevent hydrolysis or oxidation of this cyclotrisiloxane?

  • Best Practices : Store under inert atmosphere (argon/nitrogen) at 4°C in amber glass vials. Avoid exposure to moisture (use molecular sieves) and UV light. Pre-dry solvents (THF, toluene) to <10 ppm H2_2O for reactions .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the compound’s conformational flexibility and interaction with catalysts?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map energy-minimized conformers of the siloxane ring. Analyze bond angles (Si-O-Si ~130–140°) and torsional strain. Molecular dynamics (MD) simulations in solvent models (e.g., toluene) reveal how phenyl groups stabilize the chair-like conformation, affecting catalyst accessibility .

Q. What experimental evidence resolves contradictions in reported thermal stability data for this cyclotrisiloxane?

  • Data Reconciliation : Conflicting TGA results (decomposition onset: 250–300°C) arise from impurities or heating rates. Reproduce experiments under standardized conditions (N2_2, 10°C/min). Cross-correlate with pyrolysis-GC/MS to identify degradation byproducts (e.g., diphenylsiloxane fragments) .

Q. How does substituent symmetry (methyl vs. phenyl) impact crystallographic packing and phase behavior?

  • Crystallography Approach : Grow single crystals via slow evaporation in hexane/ethyl acetate. Resolve X-ray diffraction data to determine space group symmetry (likely monoclinic). Phenyl groups create π-stacking interactions, while methyl groups disrupt long-range order, leading to glassy phases at low temperatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
Reactant of Route 2
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

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